N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide
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Overview
Description
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide is a complex organic compound that features a quinoline and pyrrole moiety
Preparation Methods
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with quinoline and pyrrole carboxamide precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Condensation: The compound can participate in condensation reactions to form more complex structures. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .
Comparison with Similar Compounds
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring exhibit similar chemical reactivity and applications.
Hydrazine derivatives: These compounds have similar functional groups and can undergo similar chemical reactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N5O |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c16-19-10-18-15(21)11-6-8-20(9-11)14-5-7-17-13-4-2-1-3-12(13)14/h1-10H,16H2,(H,18,19,21) |
InChI Key |
XQJDLFGTBVDYOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=CC(=C3)C(=O)N/C=N/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=CC(=C3)C(=O)NC=NN |
Origin of Product |
United States |
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